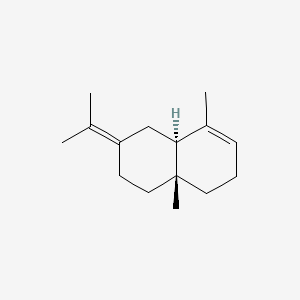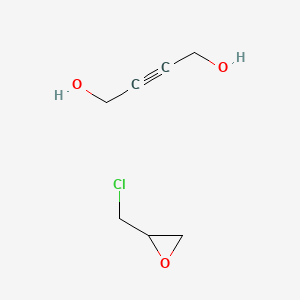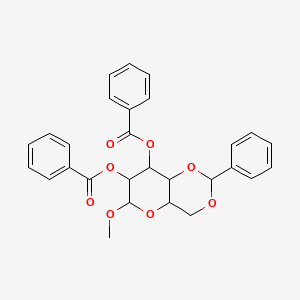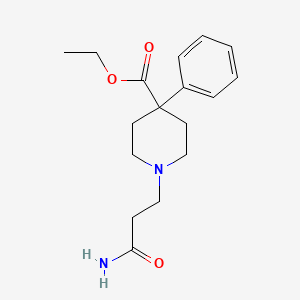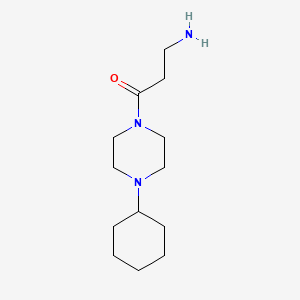![molecular formula C9H12O5 B3433980 (1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one CAS No. 7057-10-5](/img/structure/B3433980.png)
(1S,2R,6R,8R)-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,2-O-Isopropylidene-a-D-5-deoxyglucurono-6,3-lactone” is also known as “(3aR,3bS,6aR,7aR)-2,2-dimethyltetrahydrofuro [2’,3’:4,5]furo [2,3-d] [1,3]dioxol-5 (3bH)-one”, “α-D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O- (1-methylethylidene)-, γ-lactone”, “5-Deoxy-1,2-O- (1-methylethylidene)-α-D-xylo-hexofuranuronic acid γ-lactone”, “D-xylo-Hexofuranuronic acid, 5-deoxy-1,2-O-isopropylidene-, γ-lactone”, and "1-O,2-O-Isopropylidene-5-deoxy-alpha-D-glucofuranuronic acid 6,3-lactone" .
Synthesis Analysis
The synthesis of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be achieved from "1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose" . The 3-OH group can be directly manipulated, and the 5,6-O-isopropylidene protection is selectively cleavable . Oxidation and reduction of the 3-OH lead to an allofuranose derivative .Molecular Structure Analysis
The molecular structure of “1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone” can be represented by the SMILES stringCC1(C)OCC@@H[C@H]2O[C@@H]3OC(C)(C)O[C@@H]3[C@H]2O . The empirical formula is C12H20O6 . Chemical Reactions Analysis
The compound can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also react with acetylene using superbase catalytic systems to form a vinyl ether-based chiral carbohydrate synthon .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.28 . It is a powder form substance . The melting point is between 109-113 °C . The optical activity is [α]20/D −18°, c = 1% in H2O .Direcciones Futuras
The compound has potential applications in the synthesis of biologically active compounds . It can be used to prepare L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . It can also be used to create a vinyl ether-based chiral carbohydrate synthon by reacting with acetylene using superbase catalytic systems . These applications suggest potential future directions in medicinal chemistry and drug development.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone can be achieved through a multi-step process involving protection, oxidation, and lactonization reactions.", "Starting Materials": [ "D-glucuronic acid", "Isopropylidene chloride", "Sodium hydroxide", "Sodium periodate", "Sodium borohydride", "Acetic acid", "Methanol" ], "Reaction": [ "Protection of the hydroxyl group at C2 with isopropylidene chloride in the presence of sodium hydroxide to form 2,3-O-isopropylidene-D-glucuronic acid", "Oxidation of the primary alcohol at C6 to a carboxylic acid using sodium periodate", "Reduction of the carboxylic acid to an aldehyde using sodium borohydride", "Lactonization of the aldehyde and the hydroxyl group at C5 in the presence of acetic acid and methanol to form 1,2-O-isopropylidene-alpha-D-5-deoxyglucurono-6,3-lactone" ] } | |
Número CAS |
7057-10-5 |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one |
InChI |
InChI=1S/C9H12O5/c1-9(2)13-7-6-4(3-5(10)12-6)11-8(7)14-9/h4,6-8H,3H2,1-2H3 |
Clave InChI |
YKKJYSDODXHPRR-UHFFFAOYSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H]3[C@@H](CC(=O)O3)O[C@@H]2O1)C |
SMILES |
CC1(OC2C3C(CC(=O)O3)OC2O1)C |
SMILES canónico |
CC1(OC2C3C(CC(=O)O3)OC2O1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


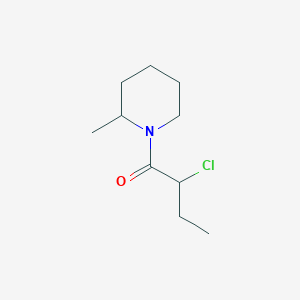
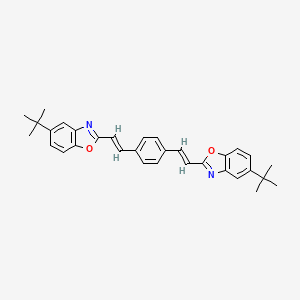
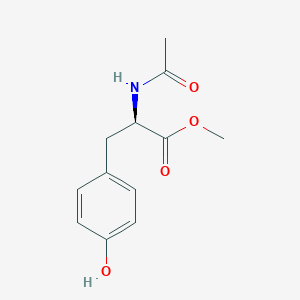
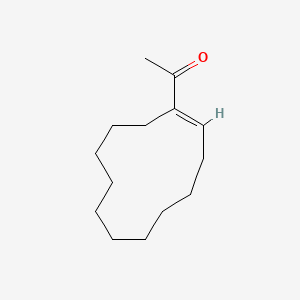
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)
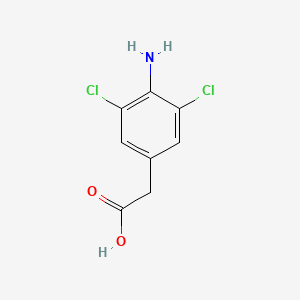
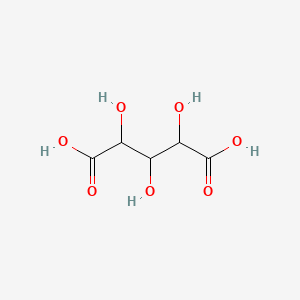
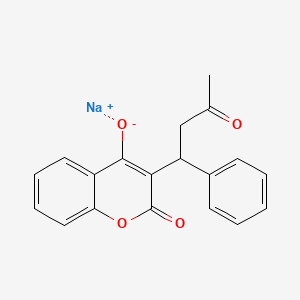
![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)
